Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a formyl group
Mechanism of Action
Mode of Action
The presence of the oxazole and azetidine moieties in its structure suggests that it might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxazole and azetidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness
Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is unique due to the presence of both the oxazole and azetidine rings, which are not commonly found together in a single molecule. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-4-8(5-14)10-9(6-15)13-7-17-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNNGVNMCVXVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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